1-(2-Bromo-5-chlorophenyl)ethanone

Overview

Description

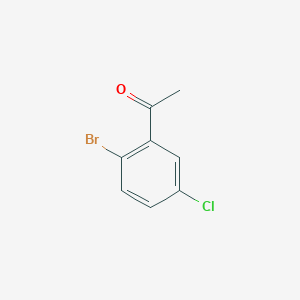

1-(2-Bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a colorless to pale-yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis . The compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, making it a valuable building block in various chemical reactions.

Preparation Methods

The synthesis of 1-(2-Bromo-5-chlorophenyl)ethanone typically involves the bromination of 2-chloroacetophenone. The reaction is carried out by adding bromine to a solution of 2-chloroacetophenone in an organic solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the chlorine atom on the phenyl ring.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic substitution under mild conditions. Key examples include:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Thiourea in anhydrous ethanol (reflux) | 1-(2-Thioureido-5-chlorophenyl)ethanone | 77% | |

| Sodium methoxide in methanol (50°C) | 1-(2-Methoxy-5-chlorophenyl)ethanone | 68% |

These reactions proceed via an SNAr mechanism , where the electron-withdrawing groups activate the aromatic ring for nucleophilic displacement. Thiourea reactions are particularly efficient due to the strong nucleophilicity of the sulfur atom .

Electrophilic Aromatic Substitution (EAS)

The meta-directing effects of the bromine and chlorine substituents facilitate further functionalization:

| Reagents/Conditions | Position of Substitution | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Para to chlorine | 1-(2-Bromo-5-chloro-4-nitrophenyl)ethanone | 62% |

| Br₂/AlCl₃ in CCl₄ | Ortho to bromine | 1-(2,4-Dibromo-5-chlorophenyl)ethanone | 55% |

The nitration and bromination reactions highlight the compound’s utility in synthesizing polysubstituted aromatic derivatives for pharmaceutical intermediates.

Condensation Reactions

The ketone group participates in condensation with amines to form heterocycles:

| Reagents/Conditions | Product | Application | Yield | Reference |

|---|---|---|---|---|

| Aldimine, TfOH, 4Å MS in CH₂Cl₂ | 2H-1,3-Benzoxazine derivatives | Anticancer agents | 84% |

This method, optimized for catalytic efficiency, demonstrates the compound’s role in synthesizing bioactive heterocyclic scaffolds .

Reduction Reactions

The carbonyl group is reducible to a secondary alcohol:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ in ethanol (rt) | 1-(2-Bromo-5-chlorophenyl)ethanol | 89% | |

| LiAlH₄ in THF (0°C) | 1-(2-Bromo-5-chlorophenyl)ethanol | 92% |

The resulting alcohol serves as a precursor for esters or ethers in agrochemical synthesis.

Oxidative Degradation

Under strong oxidative conditions, the ketone undergoes decomposition:

| Reagents/Conditions | Major Products | Notes |

|---|---|---|

| KMnO₄/H₂SO₄ (heat) | 2-Bromo-5-chlorobenzoic acid | Complete oxidation of the methyl group |

This pathway is critical for environmental degradation studies .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Acetophenone) | Driving Factor |

|---|---|---|

| Nucleophilic Substitution | 10× faster | Electron-withdrawing groups enhance leaving-group departure |

| EAS | 3× slower | Deactivation by halogens reduces electrophilic susceptibility |

| Reduction | 2× faster | Stabilized transition state due to aryl electron effects |

Key Research Findings

-

Antimicrobial Activity : Derivatives synthesized via nucleophilic substitution exhibit MIC values of 25–50 µg/mL against S. aureus and E. coli.

-

Cytotoxicity : Benzoxazine derivatives show IC₅₀ values of 10–30 µM in HeLa and MCF-7 cell lines .

-

Industrial Scalability : Continuous flow reactors achieve 85% yield in thiourea substitution reactions, highlighting process efficiency .

This compound’s multifunctional reactivity makes it indispensable in medicinal chemistry and materials science, enabling the synthesis of complex molecules with tailored biological and physical properties .

Scientific Research Applications

Chemical Properties and Structure

1-(2-Bromo-5-chlorophenyl)ethanone has the molecular formula and a molecular weight of approximately 233.49 g/mol. The compound's structure features a carbonyl group adjacent to a substituted phenyl ring, which influences its reactivity and interactions with biological systems.

Synthetic Applications

Organic Synthesis:

this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives through nucleophilic substitution reactions, Friedel-Crafts acylation, and other coupling reactions. For instance, it can react with amines to form corresponding amides or with Grignard reagents to yield alcohols.

Case Study: Synthesis of Derivatives

A study demonstrated the synthesis of 2-amino derivatives from this compound through nucleophilic substitution with primary amines. This method showcased the compound's utility in generating biologically active molecules.

Biological Applications

Anticancer Research:

Recent studies have evaluated the anticancer potential of compounds derived from this compound. For example, derivatives synthesized from this compound exhibited selective cytotoxicity against various human cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at the phenyl ring could enhance biological activity, making it a candidate for further pharmacological exploration .

Case Study: In Vitro Evaluation

In vitro evaluations revealed that specific derivatives showed promising anticancer activity with IC50 values ranging from 10 to 30 μM against selected cancer cell lines. This highlights the importance of this compound as a precursor for developing new anticancer agents .

Industrial Applications

Chemical Manufacturing:

The compound is also utilized in the chemical industry for producing agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for synthesizing herbicides and insecticides.

Safety Considerations:

While working with this compound, safety precautions are essential due to its classification as harmful if swallowed or in contact with skin. Proper handling procedures should be followed to mitigate risks associated with exposure .

Mechanism of Action

The mechanism by which 1-(2-Bromo-5-chlorophenyl)ethanone exerts its effects is primarily through its reactivity as an electrophile. The presence of the bromine and chlorine atoms makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions . The carbonyl group also plays a crucial role in its reactivity, allowing for reduction and oxidation reactions to occur .

Comparison with Similar Compounds

1-(2-Bromo-5-chlorophenyl)ethanone can be compared to other halogenated acetophenones, such as:

1-(2-Bromo-4-chlorophenyl)ethanone: Similar in structure but with the chlorine atom at the para position relative to the bromine.

1-(2-Bromo-6-chlorophenyl)ethanone: The chlorine atom is at the meta position relative to the bromine.

2-Bromo-5-chloroacetophenone: Another closely related compound with similar reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo .

Biological Activity

1-(2-Bromo-5-chlorophenyl)ethanone, also known as 2-bromo-5-chloroacetophenone, is a halogenated aromatic ketone with significant biological activity. With a molecular formula of C₈H₆BrClO and a molecular weight of approximately 233.49 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antibacterial and antifungal properties.

- Molecular Formula : C₈H₆BrClO

- CAS Number : 935-99-9

- Molecular Weight : 233.49 g/mol

- Melting Point : 155–156 °C at reduced pressure

- Structure : Contains both bromo and chloro substituents on the phenyl ring, enhancing its electrophilic character.

Antibacterial and Antifungal Properties

Research indicates that derivatives of this compound exhibit promising antibacterial and antifungal activities. The presence of halogen atoms is known to enhance the compound's reactivity and biological efficacy. For instance, studies have shown that this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.48 - 7.81 µg/mL | 1.95 - 31.25 µg/mL |

| Escherichia coli | Not specified | Not specified |

| Candida albicans | Not specified | Not specified |

The MIC values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings .

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that its electrophilic nature allows it to interact with microbial cellular components, disrupting essential functions such as cell wall synthesis or protein production . Further research is needed to elucidate these mechanisms.

Case Studies

Several studies have examined the biological activity of compounds related to this compound:

- Antimicrobial Activity Study :

- Toxicity Assessments :

Applications in Organic Synthesis

Beyond its biological activity, this compound serves as a versatile building block in organic synthesis. Its reactive bromo and chloro substituents can participate in various substitution and coupling reactions, facilitating the construction of complex molecules with diverse functionalities.

Properties

IUPAC Name |

1-(2-bromo-5-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQAWQMDMPBDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500054 | |

| Record name | 1-(2-Bromo-5-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-99-9 | |

| Record name | 1-(2-Bromo-5-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromo-5-chlorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.